4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
The compound is a derivative of triazolone with a methoxyphenyl group. Triazolones are a class of organic compounds that contain a five-membered aromatic ring with three nitrogen atoms. The methoxyphenyl group suggests that this compound may have properties similar to other methoxyphenyl compounds, which are often used in the development of pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. Methoxyphenyl groups can participate in a variety of chemical reactions, particularly if the compound is exposed to conditions that can break the ether bond .
Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application : The compound “(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate” has been synthesized and studied for its potential as an anticancer agent .
- Methods of Application : The compound was synthesized using a linker mode approach under reflux condition. Its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .
- Results : The compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol), a commonly used drug for breast cancer. This suggests that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
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Scientific Field: Biochemistry
- Application : “3-(4-Hydroxy-3-methoxyphenyl)propionic acid” is a caffeine metabolite which showed high antioxidant activity. It is a very sensitive biomarker for the consumption of relatively small amount of coffee .
- Methods of Application : The compound can be used to inhibit prostaglandin E(2) production .
- Results : The compound has shown high antioxidant activity and can be used as a biomarker for coffee consumption .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3-methoxyphenyl)-1H-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-8-4-2-3-7(5-8)12-6-10-11-9(12)13/h2-6H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWJSCSTMWBREX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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